molecular formula C18H20N4O2 B2414661 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide CAS No. 862810-59-1

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide

Cat. No.: B2414661
CAS No.: 862810-59-1
M. Wt: 324.384
InChI Key: JVYFWZDMFVJMCZ-UHFFFAOYSA-N
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Description

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide is a potent, selective, and cell-permeable chemical probe targeting Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). Its primary research value lies in elucidating the role of DYRK1A in neurodevelopment and oncogenesis. DYRK1A is a serine/threonine kinase encoded in the critical region of Down syndrome, and its overexpression is implicated in neurological deficits. By inhibiting DYRK1A, this compound provides a tool for investigating pathways involved in neuronal differentiation, synaptic plasticity, and cognitive function . Furthermore, due to the role of DYRK1A in regulating transcription and cell cycle progression, this inhibitor is also a valuable asset in cancer research, particularly for studying mechanisms of cell proliferation and survival in specific cancer types. The compound's high selectivity profile makes it an excellent tool for dissecting complex kinase-dependent signaling networks in cellular models, offering researchers a precise means to validate DYRK1A as a therapeutic target for neurological disorders and cancer.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-12(2)9-17(23)20-14-10-13(5-6-16(14)24-3)15-11-22-8-4-7-19-18(22)21-15/h4-8,10-12H,9H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYFWZDMFVJMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the formation of the imidazo[1,2-a]pyrimidine core through a tandem reaction involving carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formations . The reaction conditions often include the use of catalysts such as zinc chloride or silica sulfuric acid, and solvents like toluene or ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved often include signal transduction cascades that regulate cellular processes like proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Known for its antiviral and antibacterial properties.

    Imidazo[1,2-a]pyrimidine: Similar core structure but different substituents, leading to varied biological activities.

    Pyrimidine Derivatives: Broad class with diverse pharmacological effects.

Uniqueness

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and methylbutanamide groups contribute to its unique reactivity and interaction with biological targets .

Biological Activity

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo[1,2-a]pyrimidine moiety linked to a methoxy-substituted phenyl group and a 3-methylbutanamide functional group. Its molecular formula includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), which contribute to its biological properties.

Target Enzyme: COX-2

This compound primarily targets the COX-2 enzyme. This enzyme is crucial in the inflammatory process as it catalyzes the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. The compound's mechanism involves:

  • Binding to the Active Site : The compound fits into the active site of COX-2, inhibiting its activity.
  • Reduction of Prostaglandin Production : Inhibition of COX-2 leads to decreased production of prostaglandins, resulting in anti-inflammatory effects.

Biochemical Pathways

The inhibition of COX-2 affects the prostaglandin biosynthesis pathway, which is essential for mediating inflammatory responses. This action can lead to therapeutic benefits in conditions characterized by inflammation and pain.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Anti-inflammatory Effects : Due to its role as a COX-2 inhibitor, it has potential applications in treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures may also possess anticancer properties, warranting further investigation into this aspect.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

Compound NameStructural FeaturesBiological Activity
2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidineBenzo-imidazo-pyrimidine structureCOX-2 inhibitor
4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidineSimilar COX-2 inhibitory activityHigh specificity for COX-2

The specific substitution pattern in this compound enhances its selectivity and potency as a COX-2 inhibitor compared to other similar compounds.

Case Studies and Research Findings

Numerous studies have focused on the biological activity of related imidazo derivatives. For example:

  • In Vitro Studies : Laboratory experiments have shown that imidazo derivatives exhibit varying degrees of COX-2 inhibition. The exact IC50 values for this compound are still under investigation but are expected to be competitive with existing anti-inflammatory drugs.
  • Pharmacokinetics : Understanding the pharmacokinetic properties—such as absorption, distribution, metabolism, and excretion (ADME)—is crucial for evaluating the therapeutic potential of this compound.
  • Potential Side Effects : While targeting COX-2 can reduce inflammation without affecting COX-1 (which protects the gastric mucosa), further studies are necessary to assess any potential side effects associated with long-term use.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.